Teprenon

Übersicht

Beschreibung

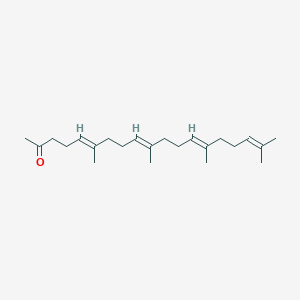

Es handelt sich um eine azyklische Polyisoprenoidverbindung, die als Magenschleimhaut-Schutzmittel wirkt und die Biosynthese wichtiger Makromolekülproteine und Phospholipide in der Magenschleimhaut fördert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Teprenon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Verwendung von (2E, 6E)-Farnesol als Ausgangsmaterial. Die Synthese erfolgt in fünf aufeinanderfolgenden Schritten:

- Reaktion mit Sulfurylchlorid oder Sulfonanhydrid.

- Reaktion mit Natriumsalz von Acetoessigsäureester.

- Hydrolyse und Decarboxylierung in alkalischer Lösung.

- Reaktion mit Vinylmagnesiumhalogenid.

- Reaktion mit Acetoacetester in Gegenwart eines Katalysators .

Eine weitere Methode beinhaltet die Reaktion von Geranylgeraniol mit Aceton und Lithiumdiisopropylamid in Gegenwart von Kupfer(I)-iodid zur Synthese von All-trans-Teprenon .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft die Verwendung der subkritischen Flüssigkeitschromatographie zur Trennung seiner Strukturisomere (Mono-cis und All-trans). Diese Methode bietet eine bessere Auflösung und Laufzeit im Vergleich zu herkömmlichen Methoden wie Gaschromatographie und Hochleistungsflüssigkeitschromatographie .

Wissenschaftliche Forschungsanwendungen

Teprenon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Untersuchung von Isomeren-Trennungs- und Quantifizierungsmethoden eingesetzt.

Biologie: this compound wird wegen seiner Auswirkungen auf Magenschleimhautzellen und seiner Rolle bei der Steigerung der Biosynthese von Glykolipiden untersucht.

Medizin: Es wird als Antiulkusmittel eingesetzt und wegen seiner schützenden Wirkung gegen Magenschleimhautläsionen, die durch verschiedene Mittel wie Salzsäure, Aspirin und Ethanol induziert werden, untersucht

Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung von Antiulkusmedikamenten verwendet.

Wirkmechanismus

This compound wirkt als Magenschleimhaut-Schutzmittel, indem es die Biosynthese von Polymer-Glykoproteinen und Phospholipiden in der Magenschleimhaut fördert. Dies verstärkt die Abwehrfunktion der Schleimhaut und unterstützt die Heilung von Magengeschwüren. This compound erhöht die Menge an Magenschleim im geschädigten Bereich, ohne physiologische Funktionen wie die Magensaftsekretion zu beeinflussen .

Wirkmechanismus

Target of Action

Teprenone, also known as Geranylgeranylacetone, is primarily targeted towards the gastric mucosa . It acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis .

Mode of Action

Teprenone has cytoprotective properties . It increases bicarbonate concentrations in the gastric mucus, aiding in the healing of gastric lesions without affecting the normal physiological functions of the stomach . The full mechanisms of action are still unclear .

Biochemical Pathways

Teprenone is an acyclic polyisoprenoid compound . In the biosynthetic pathway of terpenoids, two kinds of C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are cyclized or arranged to form different types of oligomers, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) . Teprenone can promote the biosynthesis of glycolipid intermediates in gastric mucosal microsomes .

Pharmacokinetics

It has been reported that peak plasma concentrations are reached within 5 hours .

Result of Action

Teprenone has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury, and enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Action Environment

The action environment of Teprenone is primarily the stomach, where it interacts with the gastric mucosa . .

Biochemische Analyse

Biochemical Properties

Teprenone interacts with various enzymes and proteins to exert its effects. It enhances the biosynthesis of glycolipids in microsomes of gastric mucosal cells . This involves increasing the number of important macromolecule proteins and phospholipids as a defense factor in gastric mucosa and gastric mucus .

Cellular Effects

Teprenone has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury .

Molecular Mechanism

Teprenone’s protective effect may be partially derived from heat shock protein 70 (HSP70) induction in gastric mucosal cells . It enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Temporal Effects in Laboratory Settings

Acute hypoxia and reoxygenation cause the expression levels of oxidative stress and apoptosis-related factors in the stomach and intestine to increase first and then decrease within 0–48 h . A total of 400-mg/kg treatment of teprenone can protect stomach and intestinal tissues to a certain extent .

Dosage Effects in Animal Models

The protective effect of teprenone on intestinal stress was investigated in Lateolabrax maculatus, an important economic fish species in southern China . The study found that a 400-mg/kg treatment of teprenone can effectively protect oxidative stress and apoptosis within 0–48 h after acute hypoxia and reoxygenation and enhance non-specific immunity .

Metabolic Pathways

It is known to enhance the biosynthesis of glycolipids in microsomes of gastric mucosal cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Teprenone can be synthesized through various methods. One common synthetic route involves the use of (2E, 6E)-farnesol as a starting material. The synthesis proceeds through five sequential reactions:

- Reaction with sulfuryl chloride or sulfonic anhydride.

- Reaction with acetoacetic acid ester sodium salt.

- Hydrolysis and decarboxylation in an alkaline solution.

- Reaction with vinyl magnesium halide.

- Reaction with acetoacetate alkyl ester in the presence of a catalyst .

Another method involves the reaction of geranylgeranio with acetone and lithium diisopropylamide in the presence of cuprous iodide to synthesize all-trans-teprenone .

Industrial Production Methods

Industrial production of teprenone often involves the use of subcritical fluid chromatography for the separation of its structural isomers (mono-cis and all-trans). This method provides better resolution and run time compared to conventional methods like gas chromatography and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Teprenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Sulfurylchlorid, Natriumsalz von Acetoessigsäureester, Vinylmagnesiumhalogenid und Acetoacetester . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Isomere und Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Teprenon ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, die Biosynthese wichtiger Makromolekülproteine und Phospholipide in der Magenschleimhaut zu steigern, einzigartig. Zu ähnlichen Verbindungen gehören:

Squalen: Wird wegen seiner antioxidativen Eigenschaften eingesetzt.

Tocotrienol: Bekannt für seine Rolle beim Schutz vor oxidativem Stress.

Reduziertes Coenzym Q10: Wird wegen seiner Rolle bei der zellulären Energieproduktion eingesetzt.

This compound zeichnet sich durch seine spezifische Anwendung bei der Behandlung von Magengeschwüren und seinen einzigartigen Wirkmechanismus aus.

Eigenschaften

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does teprenone protect the gastric mucosa?

A1: Teprenone exerts its gastroprotective effects through multiple mechanisms. [, , , , , , ] It stimulates the synthesis and secretion of gastric mucus, forming a protective barrier against damaging agents. [, , ] Additionally, teprenone inhibits neutrophil infiltration into gastric tissues, reducing inflammation and oxidative stress. [, , ] It also enhances mucosal blood flow, supporting tissue repair and regeneration. [, , ]

Q2: Does teprenone affect nitric oxide synthase (NOS) activity in the gastric mucosa?

A2: Yes, research suggests that teprenone can prevent the decrease in constitutive NOS (cNOS) activity observed in stress-induced gastric lesions. [] Maintaining cNOS activity is important for preserving gastric mucus production and inhibiting neutrophil infiltration, contributing to teprenone's protective effects. []

Q3: How does teprenone impact the gut microbiota in ulcerative colitis models?

A3: In a study using a TNBS-induced ulcerative colitis rat model, teprenone demonstrated an ability to modulate the gut microbiota composition. [] It inhibited the elevation of pro-inflammatory bacteria like Fusobacterium, E. coli, and P. gingivalis while promoting the growth of beneficial bacteria like M. timidum. [] This modulation of the gut microbiota likely contributes to the drug’s anti-inflammatory effects in ulcerative colitis.

Q4: What is the molecular formula and weight of teprenone?

A4: Teprenone has the molecular formula C23H38O and a molecular weight of 330.55 g/mol.

Q5: Is there information available on the material compatibility and stability of teprenone?

A5: The provided research articles primarily focus on the biological effects and clinical applications of teprenone. Information regarding its material compatibility and stability under various conditions is limited within these studies and may require further investigation.

Q6: Does teprenone exhibit any catalytic properties?

A6: The provided research does not indicate any catalytic properties of teprenone. Its primary mode of action involves interacting with biological targets rather than catalyzing chemical reactions.

Q7: Have any computational studies been conducted on teprenone?

A7: The provided research focuses on in vitro and in vivo studies. Information on computational chemistry studies, such as simulations, calculations, or QSAR models, is not included in these publications.

Q8: How do structural modifications of teprenone affect its activity?

A8: Studies comparing teprenone with gefarnate (geranyl farnesylacetate), a structurally similar drug, provide some insights into the SAR. [] Both compounds share a similar mechanism of action, but teprenone appears to be more effective in certain models. [] This suggests that the specific acyclic polyisoprenoid structure of teprenone is crucial for its optimal activity.

Q9: What is known about the stability and formulation of teprenone?

A9: The provided research does not delve into the specific details regarding the stability of teprenone under various storage conditions or the development of different formulations. Further investigation is required to gain insights into these aspects.

Q10: Is there information on the SHE (Safety, Health, and Environment) regulations regarding teprenone?

A10: The research primarily focuses on the therapeutic aspects of teprenone. Specific details regarding SHE regulations, risk minimization, and responsible practices are not discussed within these publications.

Q11: How is teprenone absorbed, distributed, metabolized, and excreted (ADME)?

A11: While the provided research does not elaborate on the detailed ADME profile of teprenone, some studies indicate its oral bioavailability. [, ] Further research is needed to fully understand the drug's pharmacokinetic properties.

Q12: Has teprenone shown efficacy in animal models of gastric ulcers?

A12: Yes, teprenone has consistently demonstrated a protective effect against gastric mucosal lesions in various animal models, including those induced by ethanol, stress, NSAIDs, and H. pylori infection. [, , , , , ] These models have provided valuable insights into the drug’s mechanisms of action and potential therapeutic benefits.

Q13: What is the evidence from clinical trials regarding teprenone's efficacy in treating gastric ulcers?

A13: Clinical trials have shown that teprenone, often in combination with other drugs like H2 blockers or PPIs, can effectively promote ulcer healing and reduce the recurrence of gastric and duodenal ulcers. [, , , ]

Q14: Beyond its gastroprotective effects, are there other potential therapeutic applications for teprenone?

A14: Research suggests that teprenone might have potential benefits in other areas:

- Alzheimer's disease: A randomized controlled trial indicated that teprenone might improve cognitive function in Alzheimer’s disease patients, particularly those with mild medial temporal area atrophy. []

- Hearing loss: Teprenone has shown protective effects against noise-induced hearing loss in animal models, possibly by inducing HSPs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)